BenchChemオンラインストアへようこそ!

1-Ethyl-4-hydroxypyrrolidin-2-one

Lipophilicity Membrane permeability Drug-likeness

1-Ethyl-4-hydroxypyrrolidin-2-one (CAS 68252-21-1) is an N-ethyl, C4-hydroxy substituted pyrrolidin-2-one with molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol. It possesses 1 hydrogen bond donor (the 4-OH), 2 hydrogen bond acceptors, a topological polar surface area of 40.5 Ų, and a computed XLogP3 of -0.8.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 68252-21-1
Cat. No. B2748710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-hydroxypyrrolidin-2-one
CAS68252-21-1
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCCN1CC(CC1=O)O
InChIInChI=1S/C6H11NO2/c1-2-7-4-5(8)3-6(7)9/h5,8H,2-4H2,1H3
InChIKeyUNVZZLLZFBDKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-hydroxypyrrolidin-2-one (CAS 68252-21-1): Physicochemical Identity and Comparator Landscape for Informed Procurement


1-Ethyl-4-hydroxypyrrolidin-2-one (CAS 68252-21-1) is an N-ethyl, C4-hydroxy substituted pyrrolidin-2-one with molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol. It possesses 1 hydrogen bond donor (the 4-OH), 2 hydrogen bond acceptors, a topological polar surface area of 40.5 Ų, and a computed XLogP3 of -0.8 [1]. The compound is a liquid at ambient temperature, distinguishing it from the solid unsubstituted parent 4-hydroxy-2-pyrrolidinone (m.p. 156–160 °C) [2]. Key comparators for differentiation include 4-hydroxy-2-pyrrolidinone (CAS 25747-41-5), 1-methyl-4-hydroxypyrrolidin-2-one (CAS 222856-39-5), 1-ethyl-2-pyrrolidinone (CAS 2687-91-4), and oxiracetam (CAS 62613-82-5).

Why Generic Substitution of 1-Ethyl-4-hydroxypyrrolidin-2-one with In-Class Pyrrolidinones Carries Quantifiable Risk


Within the 4-hydroxypyrrolidin-2-one class, N-substitution identity is a critical determinant of both physicochemical properties and biological activity. Pellegata et al. (1981) demonstrated that among a series of N-substituted 4-hydroxy-2-pyrrolidinones, only the N-aminocarbonylmethyl derivative (oxiracetam) exhibited significant stimulation of phospholipid and protein synthesis in rat brain preparations; other N-alkyl and N-acyl derivatives—including N-ethyl variants—were inactive in these assays [1]. Similarly, the N-ethyl group confers a distinct lipophilicity profile (XLogP3 = -0.8) relative to the N-methyl (LogP ≈ -1.27) and N-unsubstituted (LogP ≈ -1.50) analogs, altering membrane partitioning behavior. The compound's role as a synthetic intermediate for pharmacologically active pyrrolidinones is explicitly documented in patent literature, where the N-ethyl-4-hydroxy scaffold enables further derivatization at both the 1- and 4-positions [2]. These differences preclude simple interchangeability with close analogs.

Quantitative Differentiation Guide for 1-Ethyl-4-hydroxypyrrolidin-2-one vs. Closest Analogs


Lipophilicity Advantage: 0.7 Log Unit Increase vs. 4-Hydroxy-2-pyrrolidinone Improves Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of -0.8 [1], compared with a calculated LogP of -1.50 for the N-unsubstituted parent 4-hydroxy-2-pyrrolidinone [2] and approximately -1.27 for the N-methyl analog 1-methyl-4-hydroxypyrrolidin-2-one [3]. This represents a lipophilicity increase of approximately 0.7 log units versus the parent and approximately 0.47 log units versus the N-methyl congener. In the context of the 1-alkyl-2-pyrrolidone series, Yoneto et al. (1995) demonstrated an approximately 3.5-fold increase in skin permeation enhancement potency per methylene group added to the N-alkyl chain [4], providing a class-level framework that supports the significance of this lipophilicity shift.

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen Bond Donor Count (1 vs. 2) Enhances Drug-Likeness and Oral Bioavailability Potential Relative to Unsubstituted Parent

1-Ethyl-4-hydroxypyrrolidin-2-one possesses only 1 hydrogen bond donor (the 4-hydroxyl group) because the lactam nitrogen is N-ethyl substituted and lacks an N-H proton [1]. In contrast, 4-hydroxy-2-pyrrolidinone possesses 2 hydrogen bond donors (the 4-OH and the lactam N-H) [2]. This reduction in HBD count from 2 to 1, combined with a molecular weight of 129.16 g/mol and 2 HBA, places the target compound comfortably within all Lipinski Rule of Five parameters (HBD ≤ 5, HBA ≤ 10, MW < 500, LogP < 5), whereas the unsubstituted parent, though also compliant, has a higher polar surface area-to-HBD ratio that may limit passive oral absorption.

Hydrogen bonding Oral bioavailability Lipinski rule

Physical State Differentiation: Liquid vs. Solid Enables Solvent-Free Handling and Facilitates Formulation

1-Ethyl-4-hydroxypyrrolidin-2-one is reported as a liquid at room temperature by American Elements [1]. The unsubstituted parent 4-hydroxy-2-pyrrolidinone is a crystalline solid with a melting point of 156–160 °C . This physical state difference is a direct consequence of N-ethylation, which disrupts intermolecular hydrogen bonding between lactam N-H and carbonyl groups. The liquid state may simplify handling in automated synthesis platforms, eliminate the need for solvent dissolution in certain reaction setups, and potentially facilitate formulation as a liquid excipient or co-solvent in pharmaceutical preparations.

Physical state Formulation Handling

Validated Synthetic Utility as a Key Intermediate for Pharmacologically Active Pyrrolidinones (Patent-Backed)

U.S. Patent 4,173,569 (Banfi et al., 1979) explicitly describes the preparation and use of 1-ethyl-4-hydroxypyrrolidin-2-one as an intermediate for synthesizing pyrrolidine and pyrrolidin-2-one derivatives that improve learning and memory and display a protective effect against EEG consequences of barbiturate overdose and reduced performance following brain damage [1]. The patent teaches that N-alkylation with ethyl iodide of the 4-hydroxy-2-pyrrolidinone scaffold yields the target compound, which can be further derivatized at the 4-hydroxyl position (e.g., benzoylation) to produce bioactive molecules [1]. This established synthetic route provides a direct procurement rationale that is not available for arbitrary N-alkyl pyrrolidinones lacking documented synthetic utility in the primary patent literature.

Synthetic intermediate Chiral building block Nootropic

Biological Selectivity: Absence of Phospholipid/Protein Synthesis Stimulation Differentiates Target from Oxiracetam in CNS Assays

In the study by Pellegata et al. (1981), a series of N-substituted 4-hydroxy-2-pyrrolidinones were evaluated for their effects on phospholipid synthesis in rat brain microsomal membranes and on protein synthesis in brain slices [1]. The results demonstrated that among all tested derivatives, only oxiracetam (N-aminocarbonylmethyl-4-hydroxy-2-pyrrolidinone) exhibited significant activity in both assays; piracetam showed marginal activity, while all other N-alkyl and N-acyl derivatives—including compounds within the same N-alkyl series as 1-ethyl-4-hydroxypyrrolidin-2-one—were inactive [1]. This indicates that the N-ethyl-4-hydroxy scaffold does not engage the same biological targets as oxiracetam and may be preferred when CNS-targeted phospholipid/protein synthesis modulation is not desired or when an inactive control scaffold is required.

Phospholipid synthesis CNS activity Biological selectivity

Evidence-Backed Application Scenarios for 1-Ethyl-4-hydroxypyrrolidin-2-one Procurement


CNS-Penetrant Probe Design Requiring Moderate Lipophilicity and Reduced HBD Count

For medicinal chemistry programs targeting CNS indications, 1-ethyl-4-hydroxypyrrolidin-2-one offers a scaffold with XLogP3 = -0.8 and only 1 HBD—a profile balanced between sufficient lipophilicity for blood-brain barrier penetration and adequate polarity to avoid excessive plasma protein binding. The 0.7 log unit lipophilicity gain over 4-hydroxy-2-pyrrolidinone and 0.47 log unit gain over the N-methyl analog [1] make it the preferred starting scaffold when improved CNS exposure is a design goal, as supported by the Yoneto et al. (1995) finding that each methylene group added to the N-alkyl chain of 1-alkyl-2-pyrrolidones increases membrane permeation enhancement potency approximately 3.5-fold [2].

Synthesis of Chiral 1,4-Disubstituted Pyrrolidinone Libraries via the Patent-Documented Route

The compound serves as a validated key intermediate for generating libraries of 1,4-disubstituted-4-hydroxypyrrolidin-2-ones with potential nootropic activity, as described in U.S. Patent 4,173,569 [3]. The 4-hydroxyl group can be acylated, alkylated, or oxidized, while the N-ethyl group provides a fixed lipophilic anchor. This established derivatization pathway reduces synthetic risk compared to using unvalidated pyrrolidinone building blocks, making procurement of this specific intermediate a rational choice for medicinal chemistry groups building targeted pyrrolidinone libraries.

Negative Control Compound for Oxiracetam-Like Phospholipid/Protein Synthesis Assays

Based on the Pellegata et al. (1981) finding that N-alkyl-4-hydroxy-2-pyrrolidinones are inactive in brain phospholipid and protein synthesis assays [4], 1-ethyl-4-hydroxypyrrolidin-2-one can serve as a structurally matched negative control for oxiracetam in CNS pharmacology studies. Its close structural similarity to oxiracetam (differing only in the nature of the N-substituent) coupled with biological inactivity in these specific assays makes it an ideal control for probing the structure-activity relationship of the N-substituent in nootropic pyrrolidinones.

Liquid-Phase Synthesis and Continuous Flow Chemistry Platforms

The liquid physical state of 1-ethyl-4-hydroxypyrrolidin-2-one at ambient temperature [5] facilitates its use in automated liquid-handling systems and continuous flow reactors without prior dissolution, reducing solvent consumption and simplifying process engineering. This is a practical advantage over the solid parent compound 4-hydroxy-2-pyrrolidinone (m.p. 156–160 °C), which requires solvent dissolution or melting before use in flow chemistry setups.

Quote Request

Request a Quote for 1-Ethyl-4-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.